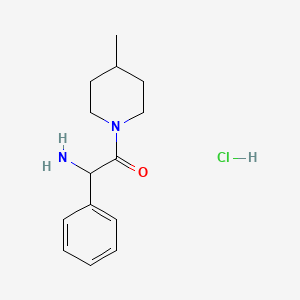

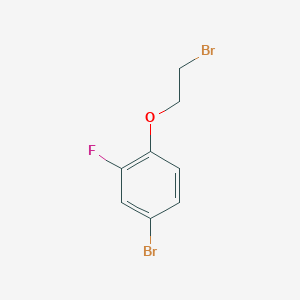

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Overview

Description

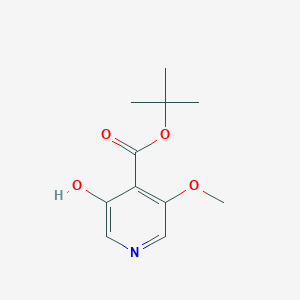

Bromoethoxybenzene compounds are generally used in organic synthesis . They have a benzene ring, which is a cyclic compound with alternating double bonds, attached to an ethoxy group (an oxygen and two carbon atoms) and bromine atoms .

Synthesis Analysis

The synthesis of bromoethoxybenzene compounds often involves the bromination of carbonyl compounds . This is an important transformation in organic synthesis chemistry . Several reagents have been applied to synthesize α-bromo carbonyl derivatives .Molecular Structure Analysis

The molecular structure of bromoethoxybenzene compounds consists of a benzene ring attached to an ethoxy group and bromine atoms . The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis

Bromoethoxybenzene compounds can undergo various chemical reactions. For example, they can participate in cyclopropanation reactions in the presence of certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of bromoethoxybenzene compounds would depend on their specific structure. For example, the melting point, boiling point, and density can vary .Scientific Research Applications

Synthesis of Brominated Building Blocks

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene: is a valuable intermediate in organic synthesis. It can be used to prepare various brominated building blocks that are essential for constructing more complex molecules. For instance, its transformation into dibromides and bromohydrins serves as a key step in synthesizing pharmaceuticals and agrochemicals .

Electrochemical Bromofunctionalization

This compound plays a crucial role in the electrochemical bromofunctionalization of alkenes. The process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor, leading to the production of dibromides, bromohydrines, and bromohydrin ethers in good to excellent yields .

Halogen Exchange Reactions

Researchers utilize 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene in halogen exchange reactions to introduce fluorine atoms into organic molecules. This is particularly useful in the field of positron emission tomography (PET) imaging, where fluorine-18 labeled compounds are in high demand .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize intermediates that are further modified to create active pharmaceutical ingredients (APIs). Its bromine and fluorine atoms make it a versatile reagent for introducing halogens into drug molecules, which can significantly alter their biological activity .

Material Science

The bromoethoxy and fluorobenzene moieties of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene make it an interesting candidate for the development of new materials. It can be used to create polymers and coatings with unique properties, such as increased resistance to degradation or improved thermal stability .

Catalysis

This compound can act as a ligand precursor in catalysis. By undergoing further functionalization, it can form complex structures that bind to metal centers, facilitating various catalytic processes important in industrial chemistry .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-bromo-1-(2-bromoethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2FO/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYZTLCOULBXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B1521497.png)

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1521507.png)

![4-Methyl-5-[(2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521517.png)